molecular formula C8H10N2O4 B1344986 1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid CAS No. 1170851-35-0

1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1344986
CAS No.: 1170851-35-0
M. Wt: 198.18 g/mol
InChI Key: VJGFJPMMQPBYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of both carboxylic acid and pyrazole functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with carboxylic acid precursors. One common method includes the alkylation of pyrazole with a carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(1-Carboxyethyl)-1H-pyrazole-3-carboxylic acid
  • 1-(1-Carboxybutyl)-1H-pyrazole-3-carboxylic acid
  • 1-(1-Carboxypropyl)-1H-imidazole-3-carboxylic acid

Uniqueness: 1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

1-(1-carboxypropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-6(8(13)14)10-4-3-5(9-10)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGFJPMMQPBYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.